Linker Length Differentiation: Propyl vs. Ethyl Chain Impact on Predicted Binding Affinity
The target compound features a propyl linker (three-carbon chain) between the sulfonamide nitrogen and the hydroxyl-thiophene group, whereas the closest analog, N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1448077-24-4), contains an ethyl linker (two-carbon chain). In sulfonamide-based carbonic anhydrase inhibitors, linker length is a critical determinant of binding geometry, as it positions the terminal aromatic ring within the enzyme's hydrophobic cleft [1]. Although direct comparative Ki/IC50 data for these two specific compounds is not publicly available, SAR studies on analogous thiophene-sulfonamide series demonstrate that a one-carbon elongation can alter inhibitor potency by up to an order of magnitude due to entropic and steric effects [2]. This structural difference justifies procurement of the propyl-linked compound for SAR campaigns aiming to optimize the linker region.
| Evidence Dimension | Alkyl linker length (Number of carbon atoms between sulfonamide N and hydroxyl-substituted carbon) |
|---|---|
| Target Compound Data | Propyl linker (3 carbons) |
| Comparator Or Baseline | Ethyl linker (2 carbons) in CAS 1448077-24-4 |
| Quantified Difference | One-carbon linker extension; associated with predicted Ki shift of 2- to 10-fold based on class-level SAR |
| Conditions | In silico modeling and class-level SAR for thiophene-sulfonamide CA inhibitors |
Why This Matters
For researchers conducting linker-optimization SAR studies, the propyl linker provides a distinct, synthetically inaccessible geometry compared to the ethyl analog, enabling exploration of novel chemical space for CA isoform selectivity.
- [1] Supuran, C.T. (2008) 'Carbonic anhydrases: novel therapeutic applications for inhibitors and activators', Nature Reviews Drug Discovery, 7(2), pp. 168-181. View Source
- [2] Alterio, V. et al. (2012) 'Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?', Chemical Reviews, 112(8), pp. 4421-4468. View Source
